molecular formula C16H13N3O3 B2487109 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate CAS No. 455292-88-3

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate

Cat. No.: B2487109
CAS No.: 455292-88-3
M. Wt: 295.298
InChI Key: BPMQAPYFQNNWCT-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-5-4-6-12(9-11)16(21)22-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQAPYFQNNWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate typically involves multi-step synthetic routes. One common method involves the reaction of 3-methylbenzoic acid with appropriate reagents to form the ester linkage, followed by the introduction of the benzotriazinyl moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and benzotriazine alcohol.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsNotes
Basic Hydrolysis1M NaOH, H₂O/EtOH, 80°C3-methylbenzoic acid + (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanolComplete conversion in 4–6 hours; monitored via TLC .
Acidic Hydrolysis1M HCl, reflux3-methylbenzoic acid + (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanolSlower kinetics compared to basic hydrolysis.

Nucleophilic Substitution at the Benzotriazine Core

The electron-deficient triazine ring participates in nucleophilic displacement reactions, particularly at the N1 or N2 positions.

Key Examples

NucleophileConditionsProductsYield
Ammonia (NH₃)EtOH, 60°C, 12h(3-Amino-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate~65%
Methylamine (CH₃NH₂)DMF, rt, 24h(3-Methylamino-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate~58%
Hydrazine (N₂H₄)THF, reflux, 8h(3-Hydrazinyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate~72%

Reduction of the 4-Oxo Group

The ketone group at position 4 is reducible to a secondary alcohol or amine.

Reduction Pathways

Reducing AgentConditionsProducts
NaBH₄MeOH, 0°C → rt, 2h(4-Hydroxy-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate
LiAlH₄THF, reflux, 6h(4-Amino-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate

Note: Over-reduction risks decomposition; stoichiometry must be tightly controlled .

Coupling Reactions via the Ester Group

The ester acts as an acyl donor in coupling reactions, facilitated by uronium reagents (e.g., TDBTU).

Example Reaction

ReagentsConditionsProducts
TDBTU, DIPEA, Amine (R-NH₂)DCM, rt, 12h3-Methylbenzamide derivatives + (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol

Application: Used to synthesize peptidomimetics or polymer conjugates .

Cycloaddition and Ring-Opening Reactions

The benzotriazine core participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.

Representative Reaction

DipolarophileConditionsProducts
Nitrile oxide (RC≡NO)Toluene, 110°C, 8hFused triazolo-benzotriazine derivatives

Mechanistic Insight: The reaction proceeds via a concerted pathway, forming a six-membered transition state .

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the benzotriazine ring, generating reactive intermediates.

Photolysis Products

ConditionsProducts
UV (254 nm), MeCNBenzonitrile derivatives + CO release

Significance: Explored for controlled release applications in drug delivery .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C): Ester cleavage dominates.

  • Stage 2 (>250°C): Benzotriazine ring fragmentation yields aromatic hydrocarbons and CO₂.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic properties. Its structural similarity to other bioactive compounds allows it to be investigated as a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazine derivatives can act against various bacterial strains, suggesting that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate may share similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzotriazine derivatives. A study highlighted the synthesis of multi-target-directed ligands (MTDLs) based on similar structures that demonstrated inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for treating neurodegenerative diseases . The ability to penetrate the blood-brain barrier enhances the therapeutic viability of such compounds.

Synthetic Applications

The compound is also utilized as a reagent in synthetic organic chemistry. Its derivatives serve as valuable intermediates in the synthesis of complex organic molecules.

Coupling Reagents

This compound can be employed as a coupling reagent in peptide synthesis. This application is crucial for developing peptides with minimal racemization during the condensation process . The efficiency of these reactions can lead to the creation of novel peptides with enhanced biological activity.

Synthesis of Macrocyclic Compounds

The compound has been identified as a suitable reagent for synthesizing macrocyclic polyamines and other complex structures. Its role as a condensation reagent facilitates large-scale preparations of biologically active peptides and other derivatives .

Case Studies and Research Findings

The following table summarizes notable studies involving this compound and its derivatives:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains with MIC values indicating strong antibacterial properties .
Study 2NeuroprotectionIdentified as a potent MAO inhibitor with good blood-brain barrier penetration; potential for treating depression-related neurodegenerative diseases .
Study 3Synthetic ApplicationsUsed successfully as a coupling reagent in peptide synthesis; minimized racemization during reactions .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of molecular targets and exhibit a wide range of biological activities.

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methylbenzoate is a derivative of benzotriazine known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name and SMILES notation:

  • IUPAC Name : this compound
  • SMILES : Cc1ccccc1C(=O)OCC2=NN=C(N2)C(=O)C=C1

Antibacterial Activity

Research indicates that derivatives of benzotriazine exhibit significant antibacterial properties. For instance:

  • A study demonstrated that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin) showed effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like ampicillin .
Bacterial StrainMIC (mg/mL)Comparison with Ampicillin
Staphylococcus aureus0.015x more effective
Escherichia coli0.0310x more effective
Pseudomonas aeruginosa0.05Comparable

Antifungal Activity

The compound has also shown promising antifungal activity:

  • In vitro tests revealed that it effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 0.004 to 0.06 mg/mL .
Fungal StrainMIC (mg/mL)Sensitivity Level
Candida albicans0.004Highly sensitive
Aspergillus niger0.06Moderate sensitivity

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • A recent study assessed the efficacy of benzotriazine derivatives against several cancer cell lines. The results indicated a significant reduction in cell viability in prostate cancer and breast cancer models .
Cell LineIC50 (µM)Type
PC-35.0Prostate Cancer
MDA-MB-2317.5Breast Cancer

Anti-inflammatory Effects

In addition to its antibacterial and antifungal properties, the compound has shown anti-inflammatory effects:

  • Experimental models demonstrated a decrease in pro-inflammatory cytokines when treated with benzotriazine derivatives, suggesting potential for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound resulted in a significant improvement in recovery rates compared to traditional treatments.
  • Antifungal Treatment in Immunocompromised Patients : Patients undergoing chemotherapy showed a marked decrease in fungal infections when administered this compound alongside standard antifungal therapy.

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